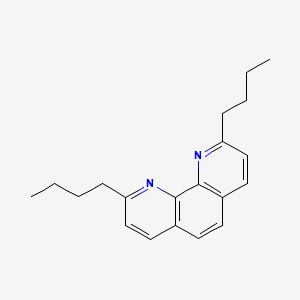
2,9-Dibutyl-1,10-Phenanthrolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,9-Dibutyl-1,10-phenanthroline involves the alkylation of 1,10-phenanthroline at the 2 and 9 positions with butyl groups. This modification significantly affects the compound's electronic and steric properties, making it a versatile ligand for metal ions. Various synthetic routes have been developed, including direct alkylation and the use of dibromides or dichlorides of 1,10-phenanthroline as intermediates. Notably, samarium-promoted coupling of 1,10-phenanthroline with carbonyl compounds has been used for the synthesis of new ligands, including 2,9-dibutyl derivatives, offering a pathway for creating a wide range of phenanthroline derivatives (Weitgenant et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,9-Dibutyl-1,10-phenanthroline is characterized by the presence of butyl groups at the 2 and 9 positions of the phenanthroline ring system. This structural modification imparts distinct physical and chemical properties to the molecule, including changes in planarity and electronic distribution. Crystallography studies have revealed detailed insights into the molecule's conformation and interactions, highlighting the impact of substitution on its structural characteristics.
Chemical Reactions and Properties
2,9-Dibutyl-1,10-phenanthroline participates in various chemical reactions, leveraging its coordinating abilities. It has been employed as a ligand in the formation of metal complexes, demonstrating a high affinity for transition metals. The ligand's properties facilitate selective ion transport and sensing, particularly for alkali metal ions, with notable applications in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).
Wissenschaftliche Forschungsanwendungen
DNA-Wechselwirkungen und biologische Aktivität
2,9-Dibutyl-1,10-Phenanthrolin wurde bei der Synthese und Charakterisierung von Kleinmolekül-Derivaten als potenzielle telomere Quadruplex-DNA-Liganden mit Antitumor-Eigenschaften eingesetzt . Diese Verbindungen können die telomere Quadruplex-Sequenz binden und stabilisieren und zeigen eine moderate Zytotoxizität in Tumorzellen . Es wurde auch gezeigt, dass sie Apoptose in HeLa-Zellen induzieren , was ihre potenziellen Anwendungen als chemische Werkzeuge für die Entwicklung neuartiger Antitumormittel unterstreicht.
Organische optoelektronische Bauelemente
Diese Verbindung wird häufig als effizientes Loch- oder Exziton-Blockiermaterial in organischen Photovoltaik-(OPV)-Solarzellen und organischen lichtemittierenden Dioden (OLEDs) verwendet . Es hat ein niedriges höchstes besetztes Molekülorbital (HOMO) und eine große Mobilität, was es für tragbare Elektronik für Verbraucher sehr attraktiv macht .
Organische UV-Photovoltaik-Photodetektoren
This compound wurde bei der Entwicklung organischer UV-Photovoltaik-Photodetektoren eingesetzt . Trotz seiner breiten Verwendung in der organischen Elektronik wurde es selten als photoaktives Material in organischen UV-Bauelementen berichtet .
Sichtlicht-vermittelte Photoredox-Katalyse
Kupfer(I)-Komplexe von this compound wurden auf ihre Reaktivität in der sichtlicht-vermittelten Photoredox-Katalyse untersucht . Ihre Fähigkeit, einen bekannten Atomtransfer-Radikaladditionsprozess zu fördern, wurde bewertet .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like 1,10-phenanthroline have been shown to interact with metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .
Mode of Action
It has been used as a ligand in nickel-catalyzed reductive 1,1-diarylation reactions of unactivated alkenes with aryl iodides . In this context, it was found to be an optimal ligand for controlling the chemo-/regioselectivity towards 1,1-diarylated products .
Biochemical Pathways
Similar compounds have been found to interact with g-quadruplex dna structures , which could potentially affect various cellular processes.
Result of Action
It has been used as a ligand in nickel-catalyzed reactions, suggesting it may have a role in facilitating certain chemical transformations .
Action Environment
It is generally recommended to store the compound in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
2,9-Dibutyl-1,10-phenanthroline plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules that require metal ions for their activity. For instance, 2,9-Dibutyl-1,10-phenanthroline can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This interaction is crucial in studying the role of metal ions in enzymatic reactions and can be used to modulate enzyme activity in biochemical assays.
Cellular Effects
2,9-Dibutyl-1,10-phenanthroline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,9-Dibutyl-1,10-phenanthroline has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis in cancer cell lines . These effects are mediated through its interaction with metal ions and subsequent inhibition of metallopeptidases, which play a role in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 2,9-Dibutyl-1,10-phenanthroline involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, 2,9-Dibutyl-1,10-phenanthroline inhibits the activity of metallopeptidases and other metalloenzymes . This inhibition occurs through the removal of the metal ion from the enzyme’s active site, leading to the formation of an inactive apoenzyme. Additionally, 2,9-Dibutyl-1,10-phenanthroline can modulate gene expression by affecting metal-dependent transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,9-Dibutyl-1,10-phenanthroline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that 2,9-Dibutyl-1,10-phenanthroline can maintain its inhibitory effects on metallopeptidases and other metalloenzymes, but the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2,9-Dibutyl-1,10-phenanthroline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit metallopeptidases and modulate cellular processes without causing significant toxicity . At higher doses, 2,9-Dibutyl-1,10-phenanthroline may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
2,9-Dibutyl-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloenzymes. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes that require metal ions for their activity . For example, 2,9-Dibutyl-1,10-phenanthroline can modulate the activity of enzymes involved in oxidative stress response and energy metabolism, leading to changes in cellular redox state and ATP production.
Transport and Distribution
Within cells and tissues, 2,9-Dibutyl-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution to various cellular compartments . Additionally, 2,9-Dibutyl-1,10-phenanthroline can accumulate in specific tissues or organelles, depending on its affinity for metal ions and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 2,9-Dibutyl-1,10-phenanthroline is influenced by its ability to chelate metal ions and interact with specific biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,9-Dibutyl-1,10-phenanthroline may localize to the mitochondria or nucleus, where it can modulate the activity of metal-dependent enzymes and transcription factors.
Eigenschaften
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGGPELKXXFMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538988 | |
| Record name | 2,9-Dibutyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85575-93-5 | |
| Record name | 2,9-Dibutyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
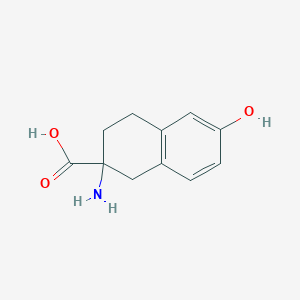

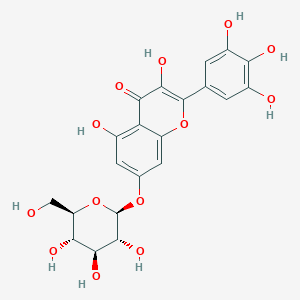
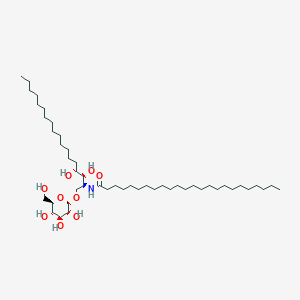
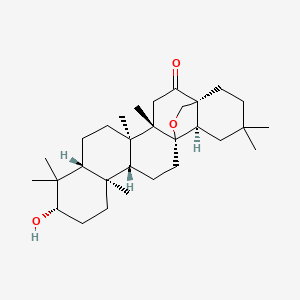
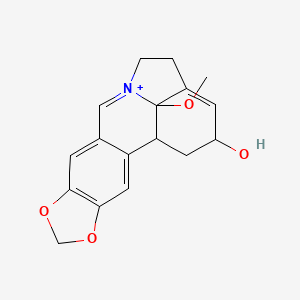
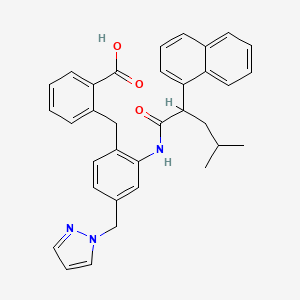


![2-Methylenebicyclo[2.1.0]pentane](/img/structure/B1253234.png)
![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)